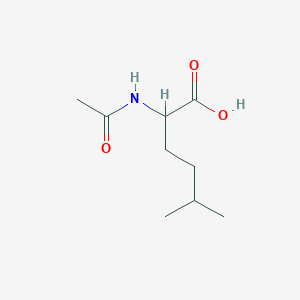

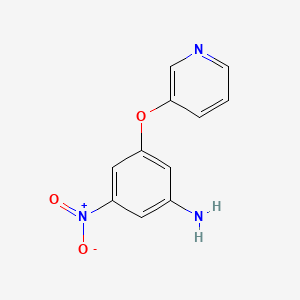

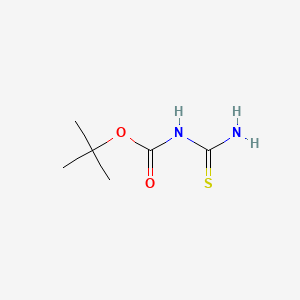

![molecular formula C12H14ClNO3S B1334602 2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester CAS No. 203385-15-3](/img/structure/B1334602.png)

2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, "2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester," is not directly mentioned in the provided papers. However, the papers discuss a structurally related compound, "(3R,4R,5S)-4-Acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester," which is a functionalized cyclohexene skeleton of GS4104. This compound was synthesized diastereoselectively, highlighting the importance of stereochemistry in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of the related compound utilized L-serine as a starting material, which is a more readily available alternative to the traditionally used (-)-shikimic acid or (-)-quinic acid. The synthesis involved key steps such as ring-closing metathesis and diastereoselective Grignard reactions. These steps are crucial for forming the cyclohexene ring and introducing the desired stereochemistry into the molecule .

Molecular Structure Analysis

The absolute configurations of the key intermediates in the synthesis were confirmed through two-dimensional NMR studies. This analytical technique is essential for determining the spatial arrangement of atoms within a molecule, which is particularly important for compounds with multiple chiral centers, as is the case with the synthesized cyclohexene derivative .

Chemical Reactions Analysis

While the specific chemical reactions of "2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester" are not detailed in the provided papers, the synthesis of the related compound involved ring-closing metathesis, which is a widely used reaction in organic synthesis to form cyclic compounds. Additionally, the use of Grignard reactions indicates the introduction of new carbon-carbon bonds, which is a fundamental transformation in organic chemistry .

Physical and Chemical Properties Analysis

The papers do not provide specific information on the physical and chemical properties of the compound . However, the synthesis and structural analysis of the related compound suggest that similar techniques could be applied to determine these properties. Properties such as solubility, melting point, and reactivity could be inferred based on the functional groups present in the molecule and its overall structure .

Scientific Research Applications

Synthesis and Characterization

- A study outlined the synthesis of thiazolidine and thiazolidinone derivatives from a key intermediate related to 2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester, revealing potential in antioxidant and antitumor evaluations (Gouda & Abu‐Hashem, 2011).

Antimicrobial and Antifungal Activity

- Novel arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid were synthesized, showing good antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (Kathiravan, Venugopal, & Muthukumaran, 2017).

Electronic and Spectroelectrochemistry

- A study on the electrochemical polymerization of octanoic acid 2-thiophen-3-yl-ethyl ester, a compound related to the one , demonstrated significant electronic transitions and color changes, highlighting its potential in electrochromic applications (Camurlu, Çırpan, & Toppare, 2005).

Novel Compound Synthesis

- Research on thiophene-containing compounds, including derivatives of 2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester, showed their use in synthesizing new compounds with potential antibacterial and antifungal properties (Mabkhot et al., 2017).

Future Directions

properties

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3S/c1-2-17-12(16)10-7-4-3-5-8(7)18-11(10)14-9(15)6-13/h2-6H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCFVJPQTDOHSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383071 |

Source

|

| Record name | Ethyl 2-(2-chloroacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester | |

CAS RN |

203385-15-3 |

Source

|

| Record name | Ethyl 2-(2-chloroacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

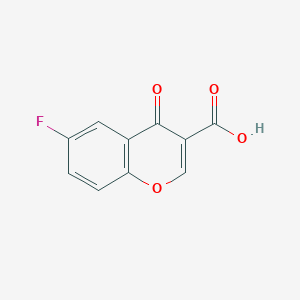

![2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1334537.png)

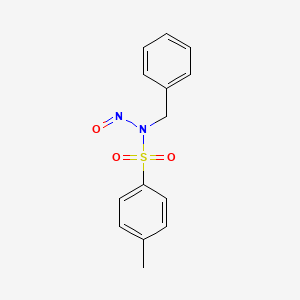

![2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1334539.png)

![Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-](/img/structure/B1334556.png)